Methyl 3-amino-4,4-dimethylpentanate hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

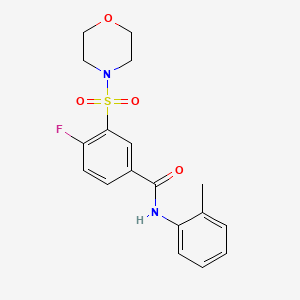

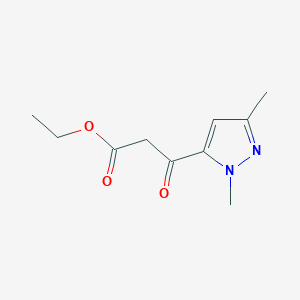

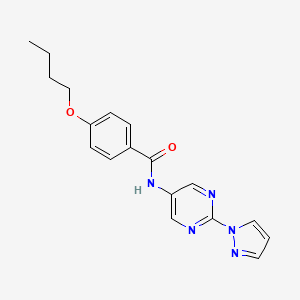

“Methyl 3-amino-4,4-dimethylpentanate hcl” is a chemical compound with the CAS Number: 1422051-73-7 . It has a molecular weight of 195.69 and its IUPAC name is methyl (3R)-3-amino-4,4-dimethylpentanoate hydrochloride . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for “Methyl 3-amino-4,4-dimethylpentanate hcl” is 1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 3-amino-4,4-dimethylpentanate hcl” is a white to yellow solid . It has a molecular weight of 195.69 and is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-4,4-dimethylpentanate HCl is a compound that may not have direct, widely published research studies or applications under its specific name. However, its structural and functional characteristics suggest its relevance in various scientific and chemical research areas. This summary focuses on the broader context of research applications related to the chemical structure and functionalities similar to those of Methyl 3-amino-4,4-dimethylpentanate HCl, emphasizing the scientific insights and potential applications rather than direct studies on this compound.

Chemical Synthesis and Reactivity

The compound's structure, featuring an amino group and a methyl ester, is reminiscent of intermediates used in organic synthesis and drug development. Studies on related compounds, such as the efficient and practical N-methylation of amino acid derivatives using dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water, highlight the compound's potential utility in synthetic chemistry. This method's significance lies in its ability to facilitate faster reaction rates, indicating the potential of Methyl 3-amino-4,4-dimethylpentanate HCl in synthesizing various bioactive molecules or modifying existing drugs to improve their pharmacokinetic properties (Prashad et al., 2003).

Materials Science and Corrosion Inhibition

In materials science, derivatives of amines and related compounds have been investigated as corrosion inhibitors for metals. For instance, the study of amino acid analysis using aqueous dimethyl sulfoxide highlights the role of similar compounds in analytical chemistry and materials protection. Although not directly related to Methyl 3-amino-4,4-dimethylpentanate HCl, this research underscores the importance of chemical derivatives in understanding and enhancing the durability of materials in corrosive environments (Moore, 1968).

Biochemical Applications and Drug Development

Compounds with similar structural features to Methyl 3-amino-4,4-dimethylpentanate HCl are often explored for their biochemical and pharmacological properties. Research on heterocyclic amines and their DNA adducts, for example, provides insights into mutagenesis and carcinogenesis, offering a glimpse into how structurally related compounds could interact with biological systems at the molecular level. Such studies are crucial for drug development, especially in designing agents targeting specific genetic or biochemical pathways involved in diseases (Schut & Snyderwine, 1999).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-amino-4,4-dimethylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWAVWOVOOLSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2991678.png)

![N-[(5-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991679.png)

![3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2991680.png)

![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol](/img/structure/B2991685.png)

![propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2991687.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2991698.png)